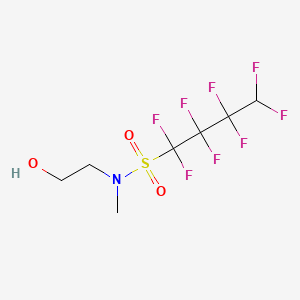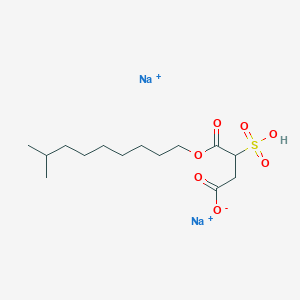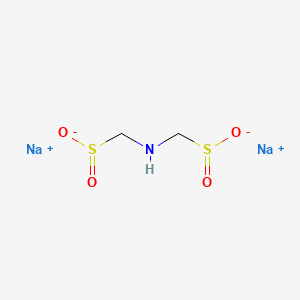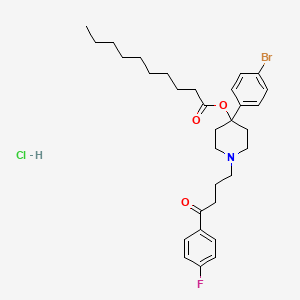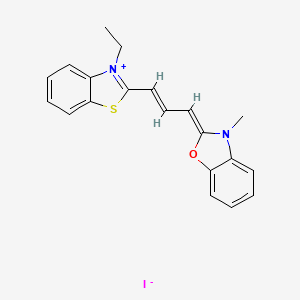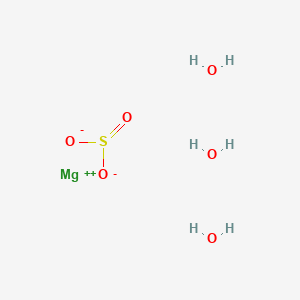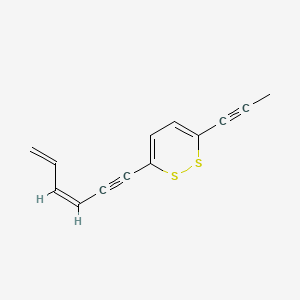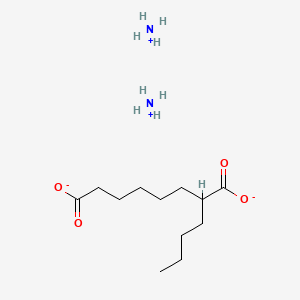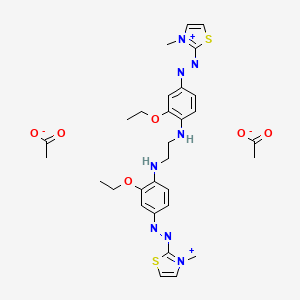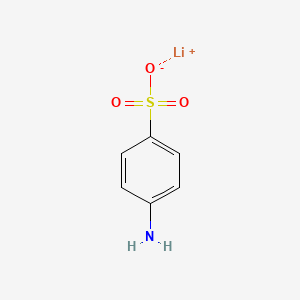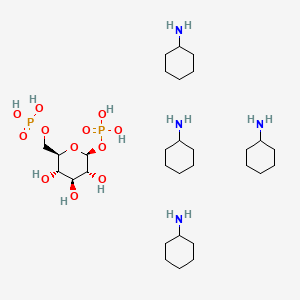
Einecs 298-550-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 298-550-1, also known as β-D-glucose 1,6-bis(dihydrogen phosphate), compound with cyclohexylamine (1:4), is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of β-D-glucose 1,6-bis(dihydrogen phosphate) involves the phosphorylation of β-D-glucose. This process typically requires the use of phosphorylating agents such as phosphoric acid or phosphorus oxychloride under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired bisphosphate compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
β-D-glucose 1,6-bis(dihydrogen phosphate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions where the phosphate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various phosphorylated derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
β-D-glucose 1,6-bis(dihydrogen phosphate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: This compound is utilized in studies related to cellular metabolism and enzyme activity.
Industry: It is used in the production of various biochemical products and as an additive in certain industrial processes.
Mecanismo De Acción
The mechanism of action of β-D-glucose 1,6-bis(dihydrogen phosphate) involves its interaction with specific molecular targets, such as enzymes involved in glucose metabolism. The compound acts as a substrate or inhibitor, modulating the activity of these enzymes and affecting metabolic pathways. The phosphorylation state of the compound plays a crucial role in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- β-D-glucose 1-phosphate
- β-D-glucose 6-phosphate
- α-D-glucose 1-phosphate
Comparison
Compared to its similar compounds, β-D-glucose 1,6-bis(dihydrogen phosphate) is unique due to its dual phosphorylation, which provides distinct chemical and biological properties. This dual phosphorylation allows it to participate in more complex biochemical pathways and reactions, making it a valuable compound in various research applications.
Propiedades
Número CAS |
93805-67-5 |
|---|---|
Fórmula molecular |
C30H66N4O12P2 |
Peso molecular |
736.8 g/mol |
Nombre IUPAC |
cyclohexanamine;[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/4C6H13N.C6H14O12P2/c4*7-6-4-2-1-3-5-6;7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15/h4*6H,1-5,7H2;2-9H,1H2,(H2,10,11,12)(H2,13,14,15)/t;;;;2-,3-,4+,5-,6+/m....1/s1 |
Clave InChI |
KRQDUKGDTPUTQA-XSFXTZNASA-N |
SMILES isomérico |
C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O |
SMILES canónico |
C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


